molecular formula C23H26N4O2 B279672 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether

カタログ番号: B279672
分子量: 390.5 g/mol
InChIキー: IJEZCWZXHWNXKI-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether, also known as DPP4 inhibitor, is a class of drugs used to treat type 2 diabetes. This compound works by blocking the action of dipeptidyl peptidase-4 (DPP-4), an enzyme that breaks down incretin hormones. Incretins are hormones produced by the intestine that stimulate insulin secretion and reduce glucagon production, leading to lower blood sugar levels.

作用機序

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors work by blocking the action of DPP-4, an enzyme that breaks down incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, this compound inhibitors increase the levels of GLP-1 and GIP, leading to increased insulin secretion, decreased glucagon production, and reduced hepatic glucose output. This results in lower blood sugar levels and improved glycemic control.
Biochemical and Physiological Effects:
This compound inhibitors have been shown to have various biochemical and physiological effects. They increase insulin secretion, decrease glucagon production, reduce hepatic glucose output, and improve beta-cell function. They also have anti-inflammatory and antioxidant properties, which may contribute to their beneficial effects on cardiovascular health. This compound inhibitors have been shown to reduce the risk of cardiovascular events and improve endothelial function.

実験室実験の利点と制限

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have several advantages for lab experiments. They are easy to administer and have a favorable safety profile. They also have a predictable pharmacokinetic profile and are well tolerated by animals. However, this compound inhibitors have some limitations for lab experiments. They may have off-target effects, and their efficacy may vary depending on the animal model used.

将来の方向性

There are several future directions for the research and development of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors. One area of focus is the development of more potent and selective this compound inhibitors. Another area of focus is the investigation of the long-term effects of this compound inhibitors on cardiovascular health. There is also a need for more studies on the optimal dosing and administration of this compound inhibitors, as well as their efficacy in different patient populations. Finally, there is a need for more research on the combination of this compound inhibitors with other antidiabetic drugs, as well as their potential use in the prevention of type 2 diabetes.

合成法

The synthesis of 4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors involves the use of various chemical reactions and techniques. One of the most commonly used methods is the reaction of 4-aminophenyl methyl ether with 4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)benzoyl chloride in the presence of a base such as potassium carbonate. The resulting product is then treated with piperazine to yield this compound.

科学的研究の応用

4-{4-[(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]-1-piperazinyl}phenyl methyl ether inhibitors have been extensively studied for their therapeutic potential in the treatment of type 2 diabetes. They are used as an add-on therapy to other antidiabetic drugs such as metformin, sulfonylureas, and insulin. This compound inhibitors have been shown to improve glycemic control, reduce HbA1c levels, and lower the risk of hypoglycemia. They also have a favorable safety profile and are well tolerated by patients.

特性

分子式

C23H26N4O2

分子量

390.5 g/mol

IUPAC名

(3,5-dimethyl-1-phenylpyrazol-4-yl)-[4-(4-methoxyphenyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H26N4O2/c1-17-22(18(2)27(24-17)20-7-5-4-6-8-20)23(28)26-15-13-25(14-16-26)19-9-11-21(29-3)12-10-19/h4-12H,13-16H2,1-3H3

InChIキー

IJEZCWZXHWNXKI-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

正規SMILES

CC1=C(C(=NN1C2=CC=CC=C2)C)C(=O)N3CCN(CC3)C4=CC=C(C=C4)OC

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。